O-phospho-L-serine
O-phospho-L-serine
O-phospho-L-serine is the L-enantiomer of O-phosphoserine. It has a role as an EC 1.4.7.1 [glutamate synthase (ferredoxin)] inhibitor, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, an EC 2.5.1.49 (O-acetylhomoserine aminocarboxypropyltransferase) inhibitor, an EC 4.3.1.10 (serine-sulfate ammonia-lyase) inhibitor and a mouse metabolite. It is a conjugate acid of an O-phosphonato-L-serine(2-). It is an enantiomer of an O-phospho-D-serine.
The phosphoric acid ester of serine.
Phosphoserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Phosphoserine is a natural product found in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.
Phosphoserine is a derivative of the amino acid serine where the side chain hydroxyl group has been substituted with a phosphono group. Post-translational phosphorylation of serine residues in proteins or peptides can regulate the progression of multiple intracellular signal transduction pathways. Monomeric phosphoserine is an intermediate in L-serine biosynthesis.
The phosphoric acid ester of serine.
Phosphoserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Phosphoserine is a natural product found in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.
Phosphoserine is a derivative of the amino acid serine where the side chain hydroxyl group has been substituted with a phosphono group. Post-translational phosphorylation of serine residues in proteins or peptides can regulate the progression of multiple intracellular signal transduction pathways. Monomeric phosphoserine is an intermediate in L-serine biosynthesis.
Brand Name:
Vulcanchem
CAS No.:
407-41-0
VCID:
VC21538316
InChI:
InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1
SMILES:
C(C(C(=O)O)N)OP(=O)(O)O
Molecular Formula:
C3H8NO6P
Molecular Weight:
185.07 g/mol
O-phospho-L-serine
CAS No.: 407-41-0
VCID: VC21538316
Molecular Formula: C3H8NO6P
Molecular Weight: 185.07 g/mol
* For research use only. Not for human or veterinary use.

Description | O-phospho-L-serine is the L-enantiomer of O-phosphoserine. It has a role as an EC 1.4.7.1 [glutamate synthase (ferredoxin)] inhibitor, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, an EC 2.5.1.49 (O-acetylhomoserine aminocarboxypropyltransferase) inhibitor, an EC 4.3.1.10 (serine-sulfate ammonia-lyase) inhibitor and a mouse metabolite. It is a conjugate acid of an O-phosphonato-L-serine(2-). It is an enantiomer of an O-phospho-D-serine. The phosphoric acid ester of serine. Phosphoserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Phosphoserine is a natural product found in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available. Phosphoserine is a derivative of the amino acid serine where the side chain hydroxyl group has been substituted with a phosphono group. Post-translational phosphorylation of serine residues in proteins or peptides can regulate the progression of multiple intracellular signal transduction pathways. Monomeric phosphoserine is an intermediate in L-serine biosynthesis. |
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CAS No. | 407-41-0 |
Product Name | O-phospho-L-serine |
Molecular Formula | C3H8NO6P |
Molecular Weight | 185.07 g/mol |
IUPAC Name | (2S)-2-amino-3-phosphonooxypropanoic acid |
Standard InChI | InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |
Standard InChIKey | BZQFBWGGLXLEPQ-REOHCLBHSA-N |
Isomeric SMILES | C([C@@H](C(=O)O)N)OP(=O)(O)O |
SMILES | C(C(C(=O)O)N)OP(=O)(O)O |
Canonical SMILES | C(C(C(=O)O)N)OP(=O)(O)O |
Melting Point | 170 - 171 °C |
Physical Description | Solid |
Solubility | 71 mg/mL |
Synonyms | plasmenylserine |
PubChem Compound | 68841 |
Last Modified | Aug 15 2023 |
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